6-fluoro-1-propyl-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one
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Overview
Description
6-fluoro-1-propyl-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a fluorine atom at the 6th position, a propyl group at the 1st position, and a pyridin-3-yl-1,2,4-oxadiazol-5-yl moiety at the 3rd position of the quinoline ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1-propyl-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Propyl Group: The propyl group can be introduced through alkylation reactions using propyl halides in the presence of a strong base such as sodium hydride (NaH).
Formation of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Coupling of the Pyridine Moiety: The pyridine moiety can be coupled to the oxadiazole ring through palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-1-propyl-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine and propyl positions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: NaH, K2CO3, various halides
Coupling: Pd(PPh3)4, CuI, various boronic acids or halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.
Scientific Research Applications
6-fluoro-1-propyl-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.
Biological Research: It is used as a probe to study various biological processes, including enzyme inhibition, receptor binding, and signal transduction pathways.
Chemical Biology: The compound serves as a tool for chemical biology studies, helping to elucidate the mechanisms of action of various biological targets.
Industrial Applications: It is explored for its potential use in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 6-fluoro-1-propyl-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in critical biological processes. For example, it may inhibit kinases or phosphatases, leading to altered signal transduction and cellular responses. The exact mechanism depends on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
6-fluoroquinoline derivatives: These compounds share the quinoline core with a fluorine atom at the 6th position.
1,2,4-oxadiazole derivatives: These compounds contain the 1,2,4-oxadiazole ring and may have various substituents.
Pyridine-containing compounds: These compounds feature a pyridine ring and may have different functional groups attached.
Uniqueness
6-fluoro-1-propyl-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one is unique due to its specific combination of functional groups and structural features. The presence of the fluorine atom, propyl group, and pyridin-3-yl-1,2,4-oxadiazol-5-yl moiety imparts distinct chemical and biological properties that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
6-fluoro-1-propyl-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2/c1-2-8-24-11-15(17(25)14-9-13(20)5-6-16(14)24)19-22-18(23-26-19)12-4-3-7-21-10-12/h3-7,9-11H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVVCJYVPFTNRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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